molecular formula C23H35N3O B5068185 N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-phenoxyphenyl)methyl]propane-1,3-diamine

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-phenoxyphenyl)methyl]propane-1,3-diamine

Cat. No.: B5068185
M. Wt: 369.5 g/mol
InChI Key: OMSMMZSTMUSVJH-UHFFFAOYSA-N
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Description

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-phenoxyphenyl)methyl]propane-1,3-diamine is an organic compound with the molecular formula C10H25N3. It is also known by several other names, including Bis(3-dimethylamino-1-propyl)amine and Dipropylenetriamine, N,N,N’,N’-tetramethyl . This compound is a colorless or pale yellow liquid with a characteristic amine odor. It is soluble in water and alcohols but insoluble in common organic solvents .

Preparation Methods

The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-phenoxyphenyl)methyl]propane-1,3-diamine involves multiple steps. One common method includes the reaction of 1,3-propanediamine with bromoethane to form N,N-dimethyl-1,3-propanediamine. This intermediate is then reacted with 3-aminopropylamine through a nucleophilic substitution reaction . Industrial production methods often involve hydrogenation reactions under high pressure using Raney-Ni catalysts and alcohol solutions as co-catalysts .

Chemical Reactions Analysis

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-phenoxyphenyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-phenoxyphenyl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as proteins and nucleic acids. It acts as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the formation of stable complexes, altering the function and activity of the target molecules .

Comparison with Similar Compounds

N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-phenoxyphenyl)methyl]propane-1,3-diamine is unique due to its specific structure and reactivity. Similar compounds include:

These similar compounds highlight the uniqueness of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-phenoxyphenyl)methyl]propane-1,3-diamine in terms of its specific applications and reactivity.

Properties

IUPAC Name

N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-phenoxyphenyl)methyl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O/c1-24(2)15-9-17-26(18-10-16-25(3)4)20-21-11-8-14-23(19-21)27-22-12-6-5-7-13-22/h5-8,11-14,19H,9-10,15-18,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSMMZSTMUSVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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